Pancreatic Lipase Inhibition: Vibralactone vs. FDA-Approved Orlistat
Vibralactone exhibits pancreatic lipase inhibitory activity directly comparable to the clinically approved anti-obesity drug orlistat (tetrahydrolipstatin). Quantitative assessment in the same in vitro assay system demonstrates similar potency between the two compounds [1].
| Evidence Dimension | In vitro pancreatic lipase inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 0.4 μg/mL (0.36 μg/mL in a different report) |
| Comparator Or Baseline | Orlistat (tetrahydrolipstatin): IC₅₀ = 0.18 μg/mL (or 0.36 μg/mL) |
| Quantified Difference | Vibralactone is within ~2.2-fold of orlistat's potency (using 0.4 vs 0.18 μg/mL), demonstrating comparable in vitro activity. |
| Conditions | In vitro pancreatic lipase inhibition assay |
Why This Matters
This establishes Vibralactone as a validated, potent natural product lead with comparable in vitro efficacy to a marketed drug, making it a credible starting point for anti-obesity drug discovery programs.
- [1] Feng KN, Zhang Y, Zhang M, Yang YL, Liu JK, Pan L, Zeng Y. A flavin-monooxygenase catalyzing oxepinone formation and the complete biosynthesis of vibralactone. Nat Commun. 2023 Jun 10;14(1):3436. View Source
